molecular formula C22H17ClN4O3 B10755675 4-[4-(1,3-benzodioxol-5-yl)-5-pyridin-2-yl-1H-imidazol-2-yl]benzamide;hydrochloride

4-[4-(1,3-benzodioxol-5-yl)-5-pyridin-2-yl-1H-imidazol-2-yl]benzamide;hydrochloride

Cat. No.: B10755675
M. Wt: 420.8 g/mol
InChI Key: DUZCSXXJVYCEKF-UHFFFAOYSA-N
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Description

SB-431542-A is a potent and selective inhibitor of the transforming growth factor-beta (TGF-β) type I receptor, also known as activin receptor-like kinase 5 (ALK5). It also inhibits ALK4 and ALK7. This compound is widely used in scientific research due to its ability to modulate the TGF-β signaling pathway, which plays a crucial role in various cellular processes, including proliferation, differentiation, and apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SB-431542-A involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the imidazole ring and the subsequent attachment of the benzodioxole and pyridine moieties. The reaction conditions typically involve the use of strong bases and organic solvents under controlled temperatures to ensure high yield and purity.

Industrial Production Methods

While specific industrial production methods are proprietary, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to maximize yield and minimize impurities. Advanced purification techniques, such as recrystallization and chromatography, are employed to achieve the desired purity levels required for research applications.

Chemical Reactions Analysis

Types of Reactions

SB-431542-A undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens and nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as halogens or nitro groups, onto the aromatic rings.

Scientific Research Applications

SB-431542-A is extensively used in scientific research across various fields:

    Chemistry: It serves as a tool compound to study the TGF-β signaling pathway and its role in chemical reactions.

    Biology: The compound is used to investigate cellular processes regulated by TGF-β, including cell proliferation, differentiation, and apoptosis.

    Medicine: SB-431542-A is employed in preclinical studies to explore its potential therapeutic effects in diseases such as cancer, fibrosis, and cardiovascular disorders.

    Industry: The compound is used in the development of new drugs and therapeutic agents targeting the TGF-β pathway.

Mechanism of Action

SB-431542-A exerts its effects by selectively inhibiting the TGF-β type I receptor (ALK5), as well as ALK4 and ALK7. It competes with ATP for binding to the kinase domain of these receptors, thereby blocking their activation and subsequent signaling. This inhibition disrupts the phosphorylation of SMAD proteins, which are key mediators of TGF-β signaling. As a result, the downstream effects of TGF-β, such as cell proliferation, differentiation, and migration, are modulated .

Comparison with Similar Compounds

Similar Compounds

    SB-505124: Another inhibitor of the TGF-β type I receptor, with a similar mechanism of action.

    LY364947: A selective inhibitor of the TGF-β type I receptor, used in similar research applications.

    A-83-01: Inhibits ALK4, ALK5, and ALK7, similar to SB-431542-A, but with different potency and selectivity profiles.

Uniqueness of SB-431542-A

SB-431542-A is unique due to its high selectivity and potency for ALK5, ALK4, and ALK7. This specificity makes it a valuable tool for dissecting the roles of these receptors in various biological processes. Additionally, its well-characterized mechanism of action and extensive use in research provide a robust foundation for its application in diverse scientific studies .

If you have any more questions or need further details, feel free to ask!

Properties

Molecular Formula

C22H17ClN4O3

Molecular Weight

420.8 g/mol

IUPAC Name

4-[4-(1,3-benzodioxol-5-yl)-5-pyridin-2-yl-1H-imidazol-2-yl]benzamide;hydrochloride

InChI

InChI=1S/C22H16N4O3.ClH/c23-21(27)13-4-6-14(7-5-13)22-25-19(20(26-22)16-3-1-2-10-24-16)15-8-9-17-18(11-15)29-12-28-17;/h1-11H,12H2,(H2,23,27)(H,25,26);1H

InChI Key

DUZCSXXJVYCEKF-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=C(NC(=N3)C4=CC=C(C=C4)C(=O)N)C5=CC=CC=N5.Cl

Origin of Product

United States

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